Cas no 97760-97-9 (4-Iodo-2-trifluoromethylaniline)

4-Iodo-2-trifluoromethylaniline is a halogenated aniline derivative featuring both iodine and trifluoromethyl functional groups, making it a versatile intermediate in organic synthesis. The iodine substituent provides a reactive site for cross-coupling reactions, such as Suzuki or Sonogashira couplings, while the electron-withdrawing trifluoromethyl group enhances its utility in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Its stability under standard conditions and well-defined reactivity profile make it a preferred choice for constructing complex aromatic frameworks. The compound is particularly valuable in medicinal chemistry for introducing iodine or trifluoromethyl motifs into target molecules, enabling precise structural modifications.
4-Iodo-2-trifluoromethylaniline structure
97760-97-9 structure
商品名:4-Iodo-2-trifluoromethylaniline
CAS番号:97760-97-9
MF:C7H5F3IN
メガワット:287.02098441124
MDL:MFCD04972657
CID:803622
PubChem ID:3289432

4-Iodo-2-trifluoromethylaniline 化学的及び物理的性質

名前と識別子

    • 2-Amino-5-iodobenzotrifluoride
    • 4-iodo-2-(trifluoromethyl)aniline
    • 4-iodo-2-trifluoromethyl-aniline
    • 4-Iodo-2-trifluoroMethylaniline
    • 4-iodo-2-trifluoromethylphenylamine
    • Benzenamine, 4-iodo-2-(trifluoromethyl)-
    • PubChem2772
    • MAJKZNONEQIIGP-UHFFFAOYSA-N
    • 2-(Trifluoromethyl)-4-iodoaniline
    • SBB051746
    • 4-Iodo-2-trifluoromethyl-phenylamine
    • 4-iodo-2-(trifluoromethyl)phenylamine
    • 4-iodo-2-(trifluoromethyl)ben
    • 4-Iodo-2-(trifluoromethyl)benzenamine (ACI)
    • MFCD04972657
    • SCHEMBL786516
    • SB82334
    • AC-26140
    • DTXSID40391101
    • AKOS000111256
    • SY024083
    • CS-0041150
    • PS-7183
    • EN300-339400
    • 97760-97-9
    • 4-Iodo-2-trifluoromethylaniline
    • MDL: MFCD04972657
    • インチ: 1S/C7H5F3IN/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3H,12H2
    • InChIKey: MAJKZNONEQIIGP-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C(N)=CC=C(I)C=1)(F)F

計算された属性

  • せいみつぶんしりょう: 286.94200
  • どういたいしつりょう: 286.942
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 159
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 26
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: No data avaiable
  • 密度みつど: 1.948
  • ゆうかいてん: No data available
  • ふってん: 262 ºC
  • フラッシュポイント: 112 ºC
  • 屈折率: 1.57
  • PSA: 26.02000
  • LogP: 3.47340
  • じょうきあつ: No data available

4-Iodo-2-trifluoromethylaniline セキュリティ情報

4-Iodo-2-trifluoromethylaniline 税関データ

  • 税関コード:2921420090
  • 税関データ:

    中国税関コード:

    2921420090

    概要:

    2921420090他のアニリン誘導体及びその塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:2921420090アニリン誘導体及びその塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

4-Iodo-2-trifluoromethylaniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013033537-250mg
4-Iodo-2-(trifluoromethyl)aniline
97760-97-9 97%
250mg
$499.20 2023-08-31
Enamine
EN300-339400-0.5g
4-iodo-2-(trifluoromethyl)aniline
97760-97-9 95.0%
0.5g
$465.0 2025-03-18
Enamine
EN300-339400-0.25g
4-iodo-2-(trifluoromethyl)aniline
97760-97-9 95.0%
0.25g
$447.0 2025-03-18
TRC
I724785-250mg
4-Iodo-2-trifluoromethylaniline
97760-97-9
250mg
$75.00 2023-05-18
Apollo Scientific
PC2012-1g
2-Amino-5-iodobenzotrifluoride
97760-97-9 97%
1g
£15.00 2025-02-21
eNovation Chemicals LLC
K89870-1g
2-Amino-5-iodobenzotrifluoride
97760-97-9 97%
1g
$130 2024-05-23
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NE288-20g
4-Iodo-2-trifluoromethylaniline
97760-97-9 98%
20g
455.0CNY 2021-08-04
TRC
I724785-500mg
4-Iodo-2-trifluoromethylaniline
97760-97-9
500mg
$87.00 2023-05-18
Alichem
A013033537-1g
4-Iodo-2-(trifluoromethyl)aniline
97760-97-9 97%
1g
$1519.80 2023-08-31
Chemenu
CM118469-25g
4-Iodo-2-(trifluoromethyl)aniline
97760-97-9 95+%
25g
$54 2024-07-18

4-Iodo-2-trifluoromethylaniline 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  6 h, 75 °C
リファレンス
Transition metal-free direct C-H trifluoromethyltion of (hetero)arenes with Togni's reagent
Chen, Xiaoyu; et al, Tetrahedron Letters, 2020, 61(9),

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Fluorescein Solvents: Dimethylformamide ,  Water ;  4 h, rt
1.1 Reagents: Potassium carbonate Catalysts: Nickel dihydroxide Solvents: Dimethyl sulfoxide ;  2 h, 35 °C
1.1 Reagents: Potassium carbonate Catalysts: Nickel dihydroxide Solvents: Dimethyl sulfoxide ;  2 h, 35 °C
リファレンス
Method for preparation of trifluoromethylated aniline compoundsPreparation method of trifluoromethyl aromatic amineNickel-Catalyzed Direct C-H Trifluoromethylation of Free Anilines with Togni's Reagent
Gao, Xianying; et al, China, 2018, 20(13), 3732-3735

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Silver fluoride Solvents: Acetonitrile ;  -10 °C; 15 min, -10 °C; 5 min, -10 °C → rt
2.1 Solvents: Acetonitrile ;  -10 °C; 15 min, -10 °C; 15 min, rt
3.1 Reagents: Potassium carbonate ,  Iodobenzene diacetate Solvents: Dimethyl sulfoxide ;  12 h, 45 °C
リファレンス
N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines
Liu, Hao; et al, Chemistry - An Asian Journal, 2023, 18(8),

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Chlorosuccinimide ,  Sodium iodide Solvents: Acetic acid ;  30 °C → 50 °C; 50 °C → 40 °C
1.2 < 60 °C; 2 h, 50 - 60 °C
1.1 Reagents: Chlorosuccinimide ,  Sodium iodide Solvents: Acetic acid ;  2 h, 50 °C
1.1 Reagents: Chlorosuccinimide ,  Sodium iodide Solvents: Acetic acid ;  2 h, 50 °C
1.2 Reagents: Water
リファレンス
Synthesis of tradinterol hydrochlorideAn improved synthesis of trantinterolA process for preparing benzeneethanol derivatives
Liu, Dan; et al Wen, H.; et al, Zhongguo Yaowu Huaxue Zazhi, 2012, 22(4), 282-285

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Potassium carbonate ,  Iodobenzene diacetate Solvents: Dimethyl sulfoxide ;  12 h, 45 °C
リファレンス
N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines
Liu, Hao; et al, Chemistry - An Asian Journal, 2023, 18(8),

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  6 h, 75 °C
リファレンス
Transition metal-free direct C-H trifluoromethyltion of (hetero)arenes with Togni's reagent
Chen, Xiaoyu; et al, Tetrahedron Letters, 2020, 61(9),

ごうせいかいろ 7

はんのうじょうけん
1.1 Solvents: Acetonitrile ;  -10 °C; 15 min, -10 °C; 15 min, rt
2.1 Reagents: Potassium carbonate ,  Iodobenzene diacetate Solvents: Dimethyl sulfoxide ;  12 h, 45 °C
リファレンス
N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines
Liu, Hao; et al, Chemistry - An Asian Journal, 2023, 18(8),

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sodium carbonate ,  Iodobenzene diacetate Catalysts: Propanoic acid, 2,2-dimethyl-, silver(1+) salt (1:1) Solvents: 1,4-Dioxane ;  24 h, 80 °C
リファレンス
Silver-Catalyzed Trifluoromethylation of ortho CH Bonds in Anilines
Nguyen, Tung T., ChemistrySelect, 2020, 5(39), 12148-12150

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  6 h, 75 °C
リファレンス
Transition metal-free direct C-H trifluoromethyltion of (hetero)arenes with Togni's reagent
Chen, Xiaoyu; et al, Tetrahedron Letters, 2020, 61(9),

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: 1,2-Dichloroethane ;  24 h, rt
リファレンス
Visible-light-mediated direct perfluoroalkylation and trifluoromethylation of free anilines
He, Chun-Yang; et al, Tetrahedron Letters, 2017, 58(41), 3939-3941

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Potassium persulfate Catalysts: Copper bromide (CuBr) Solvents: Acetonitrile ;  12 h, 50 °C; 50 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  12 h, 100 °C; 100 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
1.1 Reagents: Potassium persulfate Catalysts: Copper bromide (CuBr) Solvents: Acetonitrile ;  12 h, 50 °C
2.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  12 h, 100 °C; 100 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
リファレンス
Coordinating Activation Strategy-Induced Selective C-H Trifluoromethylation of AnilinesCoordinating Activation Strategy-Induced Selective C-H Trifluoromethylation of Anilines
Xu, Jun; et al Xu, Jun; et al, ChemCatChem, 2018, 10(5), 965-970

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Potassium acetate ,  1-(Acetyloxy)-1,2-benziodoxol-3(1H)-one Solvents: Acetonitrile ;  1 h, 80 °C; 12 h, 80 °C
リファレンス
Method for synthesizing 2-aminotrifluoromethylbenzene and its derivative
, China, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  12 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
リファレンス
Coordinating Activation Strategy-Induced Selective C-H Trifluoromethylation of Anilines
Xu, Jun; et al, ChemCatChem, 2018, 10(5), 965-970

4-Iodo-2-trifluoromethylaniline Raw materials

4-Iodo-2-trifluoromethylaniline Preparation Products

4-Iodo-2-trifluoromethylaniline 関連文献

4-Iodo-2-trifluoromethylanilineに関する追加情報

Comprehensive Guide to 4-Iodo-2-trifluoromethylaniline (CAS No. 97760-97-9): Properties, Applications, and Industry Insights

4-Iodo-2-trifluoromethylaniline (CAS No. 97760-97-9) is a specialized organic compound widely recognized for its unique structural features and versatile applications in pharmaceutical and agrochemical research. This halogenated aniline derivative combines an iodine substituent with a trifluoromethyl group, offering distinct reactivity patterns that make it valuable in synthetic chemistry. The compound's molecular formula, C7H5F3IN, reflects its electron-deficient aromatic ring, which is pivotal for cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations.

Recent trends in drug discovery highlight the growing demand for fluorinated building blocks, with 4-Iodo-2-trifluoromethylaniline serving as a key intermediate for kinase inhibitors and antiviral agents. Its CAS No. 97760-97-9 is frequently searched in patent databases, reflecting industrial interest. The trifluoromethyl group enhances metabolic stability—a "hot topic" in medicinal chemistry—while the iodine atom enables late-stage functionalization, addressing the need for modular synthesis in high-throughput screening.

From a synthetic perspective, this compound exhibits remarkable stability under palladium-catalyzed conditions, making it ideal for constructing heterocyclic scaffolds. Researchers optimizing C-H activation protocols often utilize its ortho-directing effects. Environmental concerns have also driven interest in its green chemistry applications, particularly in solvent-free reactions—a focus area in ACS Sustainable Chemistry publications.

Analytical characterization of 4-Iodo-2-trifluoromethylaniline typically involves NMR spectroscopy (notable 19F signal at δ -60 to -65 ppm) and HPLC purity analysis. Storage recommendations emphasize protection from light due to potential iodine radical formation, with stability data being a common query among chemical procurement specialists. The compound's logP value (~2.8) suggests moderate lipophilicity, relevant for ADMET prediction studies.

Emerging applications include its use in OLED materials, where the trifluoromethyl group improves electron transport properties. Material science forums frequently discuss its derivatives for organic semiconductors, aligning with the global push for flexible electronics. Regulatory databases confirm its compliance with REACH standards, though users should always verify local regulations—a frequently asked question in chemical compliance discussions.

For synthetic chemists, troubleshooting guides often address the compound's iodine exchange reactions or selective amination challenges. Recent Journal of Organic Chemistry publications describe innovative uses in photoredox catalysis, tapping into the visible-light photocatalysis trend. Its role in constructing FDA-approved drug analogs continues to grow, particularly for central nervous system targets.

Supply chain analytics reveal increasing custom synthesis requests for CAS 97760-97-9, with purity specifications (>98%) being a critical purchasing factor. Technical bulletins emphasize proper handling precautions—another common search query—though it doesn't fall under restricted categories. The compound's crystallography data (available in CSD entries) assists in molecular modeling workflows for computational chemistry teams.

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